REACTION_CXSMILES
|
O.Br.C([NH:5][C:6](=[NH:8])[SH:7])C.[Cl:9][C:10]([SH:13])(Cl)Cl.[OH-].[Na+].[C:16](OC)(C)(C)[CH3:17]>>[CH2:16]([S:7][C:6]1[N:5]=[C:10]([Cl:9])[S:13][N:8]=1)[CH3:17] |f:1.2,4.5|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ehtylisothiourea hydrobromide
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
Br.C(C)NC(S)=N
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)S
|
Name
|
|
Quantity
|
9.39 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise slowly at about 0° C
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried by anhydrous sodium salfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=NSC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |